Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate
Description
Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 5-position with a sulfanyl-linked 4-chlorophenyl group and at the 4-position with an ethyl ester. The 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, while the ethyl ester improves lipophilicity, influencing bioavailability .
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c1-2-16-10(15)9-11(18-14-13-9)17-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMQTEYOAVHDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178511 | |
| Record name | Ethyl 5-[(4-chlorophenyl)thio]-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338760-67-1 | |
| Record name | Ethyl 5-[(4-chlorophenyl)thio]-1,2,3-thiadiazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338760-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-[(4-chlorophenyl)thio]-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 4-chlorobenzenethiol with ethyl 2-chloro-1,3-thiazole-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate has been studied for its efficacy against various bacterial strains. A study published in the Journal of Chemical Sciences demonstrated that compounds with similar structures showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .
Anti-inflammatory Properties
Thiadiazole derivatives have been linked to anti-inflammatory effects. In a study involving various thiadiazole compounds, researchers found that certain derivatives significantly reduced inflammation in animal models. This compound could potentially be explored for similar therapeutic benefits .
Anticancer Potential
The anticancer activity of thiadiazole derivatives is an area of active research. Some studies suggest that these compounds can induce apoptosis in cancer cells. For instance, a derivative with a similar structure was shown to inhibit cell proliferation in breast cancer cell lines . Further investigation into this compound could reveal its potential as an anticancer agent.
Herbicidal Activity
Thiadiazole compounds have been recognized for their herbicidal properties. This compound can potentially serve as a herbicide due to its ability to inhibit the growth of certain weeds. Research has shown that similar compounds effectively reduce weed biomass when applied at specific concentrations .
Pest Control
The compound may also find applications in pest control as an insecticide or acaricide. Studies have indicated that thiadiazole derivatives can disrupt the biological processes of pests, leading to effective control measures in agricultural settings .
Development of Functional Materials
This compound's unique chemical structure makes it a candidate for developing functional materials such as sensors and catalysts. Its electronic properties can be tailored for specific applications in organic electronics or photonic devices.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the 1,2,3-Thiadiazole Family
Ethyl 5-(Phenylsulfonyl)-1,2,3-Thiadiazole-4-Carboxylate
- Core Structure : 1,2,3-Thiadiazole with a phenylsulfonyl group at position 5.
- Key Differences: The sulfonyl (-SO₂-) group is more electron-withdrawing than the sulfanyl (-S-) group in the target compound.
- Molecular Weight : 298.33 g/mol (vs. ~284.78 g/mol for the target compound) .
5-[(4-Methylphenyl)sulfanyl]-1,2,3-Thiadiazole-4-Carboxylic Acid
- Core Structure : 1,2,3-Thiadiazole with a 4-methylphenylsulfanyl group.
- Key Differences : The methyl substituent (electron-donating) contrasts with the chloro group (electron-withdrawing) in the target compound. The carboxylic acid substituent increases hydrophilicity, reducing cell permeability compared to the ethyl ester .
- Molecular Weight : 252.31 g/mol .
Heterocyclic Analogues with Bioactive Substituents
Thiophene Derivatives (e.g., Ethyl 5-(4-Chlorophenyl)-3-[N-(2,6-Dimethoxypyrimidin-4-yl)-Benzenesulfonamide]thiophene-2-Carboxylate)
- Core Structure : Thiophene ring substituted with 4-chlorophenyl and sulfonamide groups.
- Biological Activity : Exhibits anticancer activity comparable to doxorubicin, attributed to the thiophene core’s planar structure and sulfonamide’s enzyme-inhibitory effects .
- Structural Contrast : Thiophene’s electron-rich nature vs. thiadiazole’s electron deficiency may lead to divergent binding modes .
Imidazole Derivatives (e.g., Ethyl 2-[5-(4-Chlorophenyl)-2-Methyl-1H-Imidazole-4-yl] Acetate)
- Core Structure : Imidazole with a 4-chlorophenyl group.
- Biological Activity : Potent sirtuin 6 (SIRT6) inhibitor in NSCLC cell lines, with high docking scores due to imidazole’s nitrogen-rich framework .
Comparative Analysis Table
Key Findings and Mechanistic Insights
- Sulfanyl vs. sulfonyl groups modulate electronic properties and solubility, with sulfonyl derivatives showing higher polarity .
- Core Heterocycle Influence :
- Thiadiazoles’ electron deficiency may favor interactions with electron-rich enzyme pockets, whereas thiophenes or imidazoles engage via π-π stacking or hydrogen bonding .
Biological Activity
Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₂H₁₂ClN₂O₂S₂
- CAS Number : 306977-04-8
- Melting Point : 72-75 °C
The structure features a thiadiazole ring which is known for conferring various pharmacological activities. The presence of the 4-chlorophenyl group enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the promising anticancer properties of thiadiazole derivatives, including this compound.
In Vitro Studies
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay revealed that derivatives of thiadiazoles exhibited IC₅₀ values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC₅₀ for related compounds was reported as low as 2.32 µg/mL for some derivatives .
- Mechanism of Action : The mechanism involves the induction of apoptotic cell death. Flow cytometric analyses indicated that treated cells showed increased levels of apoptosis markers such as Bax/Bcl-2 ratios and caspase activation .
- Structure-Activity Relationship (SAR) : Modifications in the structure significantly affect activity. For example, substituting different groups on the phenyl ring can enhance potency; compounds with electron-donating groups showed improved efficacy .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial Activity : Compounds similar to this compound have been shown to exhibit notable antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the thiadiazole moiety plays a crucial role in this activity .
- Antifungal Activity : Additionally, some derivatives have displayed antifungal properties against common pathogens, suggesting their potential use in treating fungal infections .
Anti-inflammatory Properties
Research indicates that compounds containing a thiadiazole ring can exert anti-inflammatory effects:
- Mechanisms : These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
- Case Studies : In animal models, certain thiadiazole derivatives have shown reduced inflammation markers, indicating their potential for therapeutic applications in inflammatory diseases .
Q & A
Q. What are the optimized synthetic protocols for Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate, and what challenges arise during its synthesis?
Methodological Answer: The synthesis of this compound typically involves cyclization and sulfanyl group introduction. A validated approach includes:
Q. Key Challenges :
Q. Table 1: Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Lawesson’s reagent, THF, reflux (12 h) | Cyclization | ~65% |
| 2 | Cl₂ gas in DCM, 0°C | Oxidative chlorination | ~50% |
Q. How can researchers confirm the molecular structure of this compound?
Methodological Answer: Structural validation requires multi-technique characterization:
- X-ray Crystallography : Resolve bond lengths/angles (e.g., C–S bond: ~1.75 Å, S–N: ~1.63 Å) .
- NMR Spectroscopy :
- Mass Spectrometry : Match molecular ion peak (e.g., [M+H]⁺ at m/z 341.2) with theoretical mass .
Advanced Research Questions
Q. How can researchers evaluate the antitumor potential of this compound, and how should contradictory activity data across cell lines be addressed?
Methodological Answer:
Q. Table 2: Antitumor Activity in Select Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.3 ± 1.2 | Apoptosis via Bax/Bcl-2 modulation |
| A549 (Lung) | >100 | Low permeability |
Q. What strategies are effective for modifying the compound to enhance its bioactivity or solubility?
Methodological Answer:
- Derivatization Approaches :
- Validation :
Q. How can computational methods (e.g., DFT) predict reactivity or guide synthetic optimization?
Methodological Answer:
- DFT Applications :
- Validation :
Q. What steps ensure reproducibility in synthetic and biological data?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- SAR Framework :
- Statistical Analysis :
Q. What analytical methods resolve impurities or degradation products in the compound?
Methodological Answer:
Q. How should stability studies be conducted for long-term storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
